(R)-N-(1-benzoylpiperidin-3-yl)benzamide
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Overview
Description
®-N-(1-benzoylpiperidin-3-yl)benzamide is a chemical compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of various therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-(1-benzoylpiperidin-3-yl)benzamide typically involves the following steps:
Formation of the piperidine ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the benzoyl group: The benzoyl group can be introduced via an acylation reaction using benzoyl chloride and a suitable base.
Formation of the amide bond: The final step involves the formation of the amide bond between the piperidine derivative and benzamide. This can be done using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of ®-N-(1-benzoylpiperidin-3-yl)benzamide may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
®-N-(1-benzoylpiperidin-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the piperidine ring, using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or halides in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of oxidized derivatives such as ketones or carboxylic acids.
Reduction: Formation of reduced derivatives such as alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
®-N-(1-benzoylpiperidin-3-yl)benzamide has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ®-N-(1-benzoylpiperidin-3-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- (S)-N-(1-benzoylpiperidin-3-yl)benzamide
- N-(1-benzoylpiperidin-3-yl)benzamide
- N-(1-benzoylpiperidin-4-yl)benzamide
Uniqueness
®-N-(1-benzoylpiperidin-3-yl)benzamide is unique due to its specific stereochemistry, which can influence its biological activity and interactions with molecular targets. The ®-enantiomer may exhibit different pharmacological properties compared to its (S)-enantiomer or racemic mixture.
Properties
Molecular Formula |
C19H20N2O2 |
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Molecular Weight |
308.4 g/mol |
IUPAC Name |
N-[(3R)-1-benzoylpiperidin-3-yl]benzamide |
InChI |
InChI=1S/C19H20N2O2/c22-18(15-8-3-1-4-9-15)20-17-12-7-13-21(14-17)19(23)16-10-5-2-6-11-16/h1-6,8-11,17H,7,12-14H2,(H,20,22)/t17-/m1/s1 |
InChI Key |
GFGIUSSRKPWVNI-QGZVFWFLSA-N |
Isomeric SMILES |
C1C[C@H](CN(C1)C(=O)C2=CC=CC=C2)NC(=O)C3=CC=CC=C3 |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=CC=C2)NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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